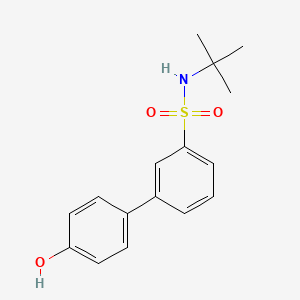
4-(3-t-Butylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-t-Butylsulfamoylphenyl)phenol, 95% (4-tBSPP) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 90-95 °C. 4-tBSPP is a sulfonamide derivative of phenol and is used extensively as a reagent in organic synthesis. This compound has a variety of uses in the fields of biochemistry, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
4-(3-t-Butylsulfamoylphenyl)phenol, 95% is widely used in scientific research and laboratory experiments. It has been used as a reagent in the synthesis of organic compounds, such as pyridines and amides. It has also been used to synthesize a variety of pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and antibiotics. Additionally, 4-(3-t-Butylsulfamoylphenyl)phenol, 95% has been used in the synthesis of materials for use in electronic devices, such as semiconductors, transistors, and LEDs.
Wirkmechanismus
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of organic compounds. It is also believed to act as an antioxidant, scavenging free radicals and preventing the oxidation of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)phenol, 95% are not fully understood. However, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of organic compounds, as well as scavenge free radicals and prevent the oxidation of organic compounds. Additionally, 4-(3-t-Butylsulfamoylphenyl)phenol, 95% has been shown to have anti-inflammatory and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-t-Butylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized using a three-step process. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, 4-(3-t-Butylsulfamoylphenyl)phenol, 95% is a relatively toxic compound and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3-t-Butylsulfamoylphenyl)phenol, 95%. One potential application is in the development of new pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antibiotics. Additionally, the compound could be used in the synthesis of materials for use in electronic devices, such as semiconductors, transistors, and LEDs. Further research into the mechanism of action of 4-(3-t-Butylsulfamoylphenyl)phenol, 95% could also lead to new insights into the biochemical and physiological effects of the compound. Finally, the compound could be used in the development of new organic synthesis methods, such as the synthesis of pyridines and amides.
Synthesemethoden
4-(3-t-Butylsulfamoylphenyl)phenol, 95% can be synthesized through a three-step process. The first step involves the reaction of 3-t-butylsulfonyl chloride with phenol in the presence of triethylamine. The second step involves the reaction of the resulting sulfonamide with thionyl chloride, followed by the addition of potassium hydroxide. The final step involves the reaction of the resulting product with bromine in the presence of anhydrous sodium carbonate.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-(4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)15-6-4-5-13(11-15)12-7-9-14(18)10-8-12/h4-11,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWZRZYWUWXNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

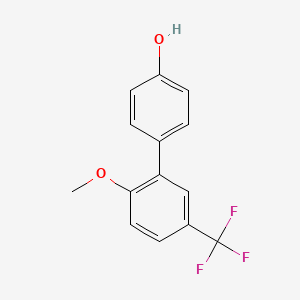

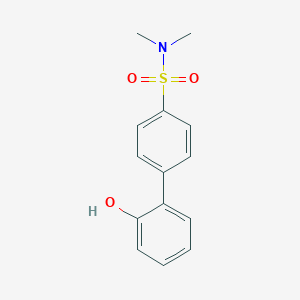



![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370712.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370716.png)
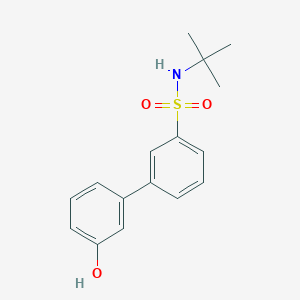
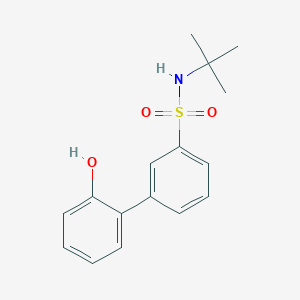
![4-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370724.png)

